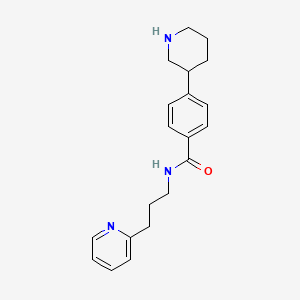![molecular formula C15H17F4N3O2 B5505978 N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)
N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves complex reactions due to the reactivity of fluorine atoms. For molecules similar to N3-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide, techniques such as nucleophilic vinylic substitution (S(N)V) have been explored. This method is employed for the synthesis of fluorinated heterocycles, leveraging the unique electrophilic reactivity endowed by fluorine atoms at specific positions within the molecule, facilitating the formation of desired structures through reactions with oxygen nucleophiles (Meiresonne et al., 2015).
Scientific Research Applications
Versatile Catalysis for Organic Synthesis
Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines showcases a significant application of fluoro and trifluoromethyl groups in medicinal chemistry. The protocol, using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter, highlights the utility of such fluoro-compounds in synthesizing a wide range of functional groups crucial for drug development and synthesis (Wang, Mei, & Yu, 2009).
Antimicrobial Activity
Compounds bearing fluoro and trifluoromethyl groups have been evaluated for their antimicrobial properties. Research on fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrated significant activity against fungi and Gram-positive microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents with enhanced efficacy (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles, important in pharmaceutical and agrochemical industries, has seen innovative applications of fluoro-compounds. Rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate have been employed to synthesize fluorinated heterocycles, demonstrating the critical role of fluoro and trifluoromethyl groups in accessing novel chemical structures for potential therapeutic agents (Wu et al., 2017).
Trifluoromethylation in Material Science
In material science, the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine exemplifies the application of fluoro and trifluoromethyl groups in creating polymers with exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These materials are vital for advanced technological applications, showcasing the versatility of fluoro-compounds beyond pharmaceuticals (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Enhanced Drug Molecules
The trifluoromethylthio group (CF3S-) is recognized for its importance in drug molecule design due to its high lipophilicity and strong electron-withdrawing properties, which improve cell-membrane permeability and chemical/metabolic stability. The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents illustrates the strategic incorporation of trifluoromethyl groups to enhance the therapeutic potential of drug molecules (Shao, Xu, Lu, Shen, 2015).
properties
IUPAC Name |
3-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4N3O2/c16-12-6-11(15(17,18)19)4-3-9(12)7-21-13(23)10-2-1-5-22(8-10)14(20)24/h3-4,6,10H,1-2,5,7-8H2,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLWKUYMLELMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)NCC2=C(C=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)

![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)
![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)
![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)
![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)